(2R,3S)-2-Chloro-3-ethylcyclohexan-1-one
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Overview
Description
(2R,3S)-2-Chloro-3-ethylcyclohexan-1-one is a chiral compound with significant interest in organic chemistry due to its unique stereochemistry and potential applications in various fields. This compound features a cyclohexanone ring substituted with a chlorine atom and an ethyl group, making it an intriguing subject for stereochemical studies and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Chloro-3-ethylcyclohexan-1-one typically involves the chlorination of a suitable cyclohexanone derivative. One common method includes the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. For instance, the chlorination of 3-ethylcyclohexanone using a chiral chlorinating agent under controlled conditions can yield the (2R,3S) isomer with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-Chloro-3-ethylcyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds with different functional groups.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives under the influence of strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of 2-azido-3-ethylcyclohexan-1-one or 2-thiocyanato-3-ethylcyclohexan-1-one.
Reduction: Formation of (2R,3S)-2-chloro-3-ethylcyclohexanol.
Oxidation: Formation of 2-chloro-3-ethylcyclohexanoic acid.
Scientific Research Applications
(2R,3S)-2-Chloro-3-ethylcyclohexan-1-one has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of (2R,3S)-2-Chloro-3-ethylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, the chlorine atom and ethyl group may interact with active sites in enzymes, influencing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2,3-Dibromohexane: Similar in stereochemistry but with bromine atoms instead of chlorine.
(2R,3S)-2,3-Dichlorobutane: Another chiral compound with similar substitution patterns but different carbon chain length.
(2R,3S)-2,3-Dibromobutane: Similar in structure but with bromine atoms and different carbon chain length
Uniqueness
(2R,3S)-2-Chloro-3-ethylcyclohexan-1-one is unique due to its specific combination of a cyclohexanone ring, chlorine atom, and ethyl group, which imparts distinct stereochemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthesis and research .
Properties
CAS No. |
921770-60-7 |
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Molecular Formula |
C8H13ClO |
Molecular Weight |
160.64 g/mol |
IUPAC Name |
(2R,3S)-2-chloro-3-ethylcyclohexan-1-one |
InChI |
InChI=1S/C8H13ClO/c1-2-6-4-3-5-7(10)8(6)9/h6,8H,2-5H2,1H3/t6-,8+/m0/s1 |
InChI Key |
XUSVOHQLCMTGQO-POYBYMJQSA-N |
Isomeric SMILES |
CC[C@H]1CCCC(=O)[C@@H]1Cl |
Canonical SMILES |
CCC1CCCC(=O)C1Cl |
Origin of Product |
United States |
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